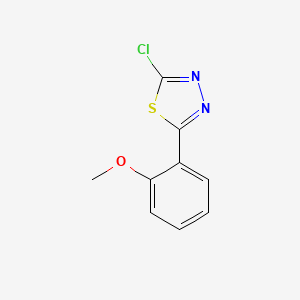

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole

Description

Properties

CAS No. |

40288-19-5 |

|---|---|

Molecular Formula |

C9H7ClN2OS |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H7ClN2OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3 |

InChI Key |

WESPQORMVPPXGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Formation

The thiadiazole ring is often constructed via cyclization of thiosemicarbazides. For 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole, this begins with 2-methoxybenzoic acid, which is converted to its corresponding thiosemicarbazide. A mixture of 2-methoxybenzoyl chloride and thiosemicarbazide in anhydrous ethanol under reflux forms 2-methoxybenzoyl thiosemicarbazide .

Acid-Catalyzed Cyclization

Cyclization is achieved using concentrated sulfuric acid or phosphorus pentachloride (PCl₅). For example, stirring 2-methoxybenzoyl thiosemicarbazide with PCl₅ in a 1:1.2 molar ratio at room temperature produces 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole in >91% yield.

Reaction Conditions

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C | 8 hr | 85% | |

| PCl₅ | RT | 1 hr | 91% |

Chlorination of Mercapto Precursors

Synthesis of 2-Mercapto-5-(2-methoxyphenyl)-1,3,4-thiadiazole

The amino group in 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole is converted to a mercapto (-SH) group via diazotization. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reaction with hydrogen sulfide (H₂S), yields the mercapto intermediate.

Phosgene-Mediated Chlorination

The mercapto group is replaced with chlorine using phosgene (COCl₂). In a representative procedure, 2-mercapto-5-(2-methoxyphenyl)-1,3,4-thiadiazole is dissolved in chlorobenzene with N-formylpiperidine as a catalyst. Phosgene gas is introduced at 10°C, and the mixture is heated to 110°C for 2 hours. Excess phosgene is purged with nitrogen, and the product is vacuum-distilled to obtain 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole in 75–85% yield.

Optimized Chlorination Parameters

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| N-Formylpiperidine | Chlorobenzene | 110°C | 85% | |

| Triethylamine | Dioxane | RT | 95% |

Comparative Analysis of Methods

Yield and Practicality

Scalability

- The phosgene method is industrially preferred due to streamlined steps.

- Solid-phase cyclization (e.g., PCl₅) minimizes solvent use and enhances safety.

Structural Confirmation and Purity

Spectral Data

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling with a boronic acid can produce a biaryl-thiadiazole compound.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial , anticancer , anti-inflammatory , and antiparasitic properties. The following sections detail the specific applications of 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole based on recent research findings.

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

- 2-amino-1,3,4-thiadiazole derivatives have demonstrated moderate to significant antibacterial and antifungal activities against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- The incorporation of the 2-methoxyphenyl group in the structure may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential:

- Studies indicate that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells .

- For example, a series of substituted thiadiazoles showed IC50 values ranging from 0.74 to 10.0 μg/mL against these cancer cell lines . The presence of the methoxy group may contribute to enhanced cytotoxicity through improved interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been investigated using various models:

- Compounds have shown promising results in reducing inflammation in carrageenan-induced rat paw edema models .

- The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Antiparasitic Activity

Thiadiazoles have also been explored for their antiparasitic effects:

- Certain derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies suggest that modifications at specific positions on the thiadiazole ring can enhance antimalarial activity while maintaining low toxicity profiles .

Synthesis and Characterization

The synthesis of 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole typically involves multi-step synthetic routes including:

- Formation of thiadiazole rings through cyclization reactions.

- Substitution reactions to introduce chlorine and methoxy groups.

- Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies highlight the application of thiadiazole derivatives:

- A study demonstrated that a series of 1,3,4-thiadiazoles exhibited significant leishmanicidal activity with selectivity indexes indicating low toxicity towards human cells .

- Another investigation reported that specific derivatives showed high efficacy against drug-resistant strains of Trypanosoma brucei, suggesting potential for developing new treatments for sleeping sickness .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity and specificity, while the thiadiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (electron-donating) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups like nitro (e.g., 2-fluoro-4-nitrophenyl in ). This could improve bioavailability but reduce electrophilic reactivity.

- Anticancer Activity: Derivatives with amino and fluorophenyl groups (e.g., ) exhibit moderate anticancer activity, while the methoxyphenyl analog’s activity remains unexplored.

- Anticonvulsant Potential: Compound 4c’s ED₅₀ of 20.11 mg/kg (MES test) highlights the impact of aryl-ether substituents . Methoxy groups might similarly modulate CNS activity.

- Algicidal Applications : Chlorophenyl derivatives (e.g., ) show efficacy at low concentrations. Methoxy substitution could alter environmental persistence or toxicity profiles.

Key Observations :

- Reactivity : Chlorine at position 2 facilitates substitution reactions, enabling diverse functionalization (e.g., with thiols or amines ).

- Solubility : Bulky substituents like oxan-4-yl may improve aqueous solubility, whereas methoxyphenyl could balance lipophilicity and solubility.

Physicochemical Properties

- Molecular Weight : Estimated ~237.7 g/mol (C₉H₆ClN₂OS), intermediate between oxan-4-yl (204.68 g/mol ) and nitro-fluoro derivatives (259.6 g/mol ).

Biological Activity

2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Anticancer Activity

The anticancer potential of 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole has been investigated through various studies. The compound has shown significant cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that derivatives of 1,3,4-thiadiazole exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- The compound demonstrated an IC50 value in the range of 0.74 to 10.0 µg/mL against these cell lines, indicating potent anticancer activity .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have also been well-documented.

Research Findings

- A review highlighted that thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- In vitro studies demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing up to 85% inhibition .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole:

| Biological Activity | Target Cell Lines | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, HCT116 | 0.74 - 10 µg/mL | Apoptosis induction, Cell cycle arrest |

| Antimicrobial | S. aureus, E. coli | Up to 85% inhibition | Disruption of bacterial cell wall integrity |

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions between substituted hydrazines and thioacylating agents. For example:

- Step 1: React 2-methoxyphenylthioamide with hydrazine hydrate to form the thiadiazole core.

- Step 2: Introduce the chlorine substituent via electrophilic substitution using chlorinating agents like POCl₃ or Cl₂ gas under controlled temperatures (60–80°C).

Optimization Tips: - Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).

- XRD: Resolve crystal packing and bond angles (e.g., monoclinic system with space group C2/c, as seen in related thiadiazoles) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+ ≈ 253.02 g/mol).

Advanced: How does 2-Chloro-5-(2-methoxyphenyl)-1,3,4-thiadiazole function as a corrosion inhibitor, and what electrochemical methods validate its efficacy?

Answer:

- Mechanism: Adsorbs onto mild steel surfaces via electron-rich S and N atoms, forming a protective layer.

- Methods:

- Electrochemical Impedance Spectroscopy (EIS): Measures charge-transfer resistance (e.g., 95% inhibition efficiency at 500 ppm in 1 M HCl) .

- Potentiodynamic Polarization: Determines corrosion current density (e.g., reduced from 1.2 mA/cm² to 0.05 mA/cm²).

- Computational Support: DFT calculations show high adsorption energy (−235 kJ/mol) on Fe(110) surfaces .

Table 1: Corrosion Inhibition Efficiency at Different Concentrations

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 78 |

| 300 | 89 |

| 500 | 95 |

Advanced: What structure-activity relationship (SAR) studies support its antimicrobial potential?

Answer:

- Key Moieties: The chloro group enhances lipophilicity, while the methoxyphenyl group improves membrane penetration.

- Anti-H. pylori Activity: Analogous compounds (e.g., 2-chloro-5-nitrothiadiazoles) show zones of inhibition >30 mm at 8 µg/disk, surpassing metronidazole .

- SAR Insights:

Advanced: How can researchers evaluate its anticancer potential using in vitro models?

Answer:

- Cell Lines: Test against MGC803 (gastric cancer) or MCF-7 (breast cancer) cells.

- Methodology:

- SAR Tip: Incorporating triazole rings (e.g., 3,3-dimethyltriazol-1-yl) enhances cytotoxicity .

Advanced: What computational approaches are used to predict its reactivity and binding modes?

Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., H. pylori urease, PDB: 1E9Z). Key residues: Cys322 and His248 .

- DFT Calculations:

Advanced: How can thermodynamic stability studies guide its application in harsh environments?

Answer:

- TGA/DSC: Assess thermal decomposition (e.g., stability up to 220°C).

- Solution Stability: Monitor hydrolysis in acidic/basic media via UV-Vis (λmax = 270 nm).

Advanced: How should researchers resolve contradictions in experimental data (e.g., varying inhibition efficiencies)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.